

An In-depth Technical Guide to (3S)-3-(Boc-amino)-5-methylhexanoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of (3S)-3-(Boc-amino)-5-methylhexanoic acid, a key building block in synthetic organic chemistry, particularly in the development of peptide-based therapeutics and other complex organic molecules.

Core Chemical Properties

(3S)-3-(Boc-amino)-5-methylhexanoic acid, also known by its IUPAC name (3S)-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid, is a chiral, non-canonical amino acid derivative. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amino function enhances its stability and solubility in organic solvents, making it a versatile intermediate in multi-step syntheses.[\[1\]](#)

Physicochemical Data

A summary of the key physicochemical properties of (3S)-3-(Boc-amino)-5-methylhexanoic acid is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.

Property	Value	Source(s)
IUPAC Name	(3S)-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid	[2]
CAS Number	132549-43-0	[2]
Molecular Formula	C ₁₂ H ₂₃ NO ₄	[2]
Molecular Weight	245.32 g/mol	[1][2]
Melting Point	53-55 °C	[1]
Solubility	Very slightly soluble in water (1.1 g/L at 25°C)	[1]
XLogP3-AA	2.2	[2]
Appearance	White solid	[3]

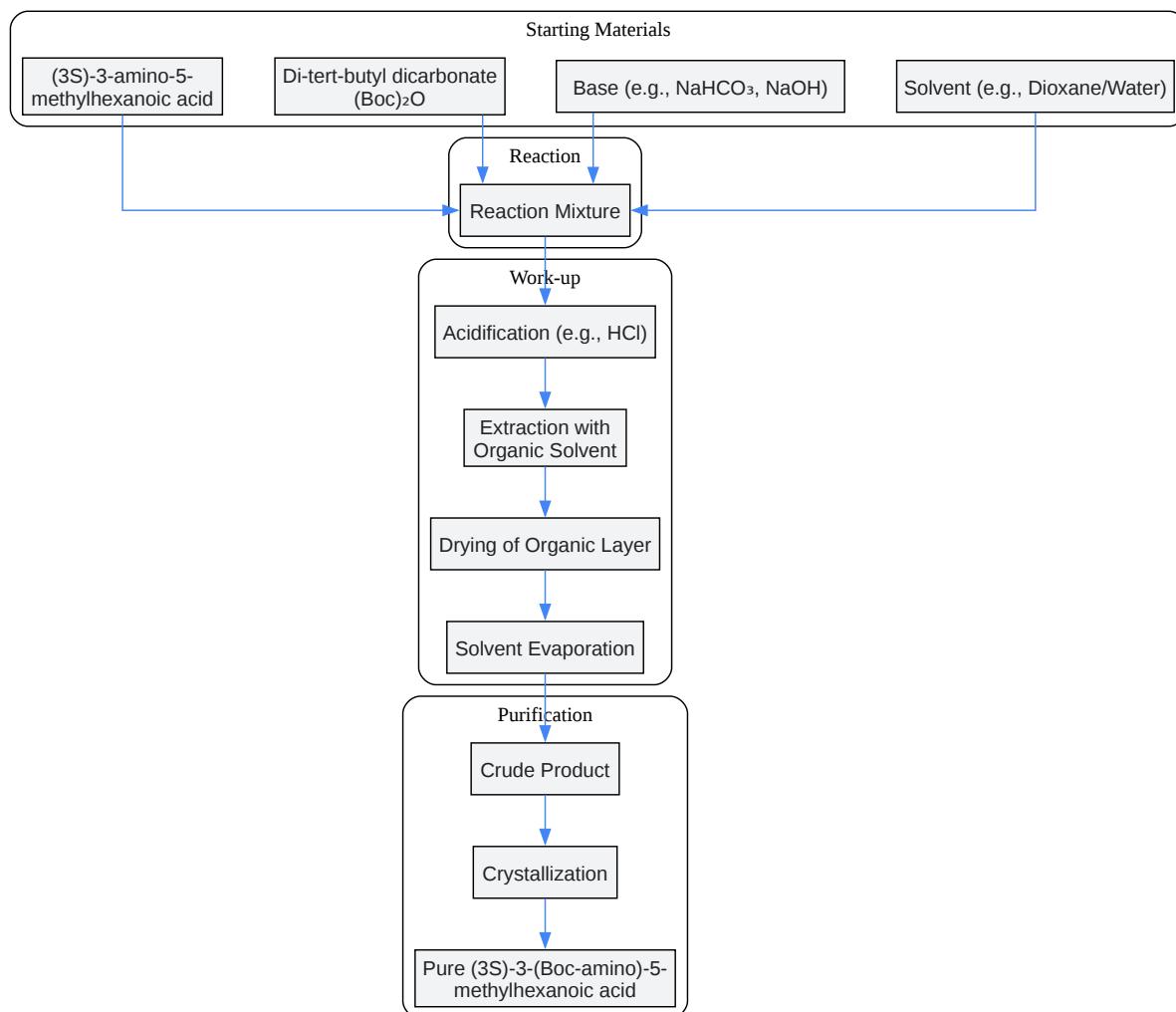
Table 1: Physicochemical properties of (3S)-3-(Boc-amino)-5-methylhexanoic acid.

Synthesis and Purification

The synthesis of (3S)-3-(Boc-amino)-5-methylhexanoic acid typically involves the protection of the amino group of the corresponding unprotected amino acid, (3S)-3-amino-5-methylhexanoic acid, which is a precursor to the drug pregabalin.

General Synthesis Workflow

The synthesis generally follows a standard procedure for Boc protection of an amino acid. A logical workflow for this process is outlined below.



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A general workflow for the synthesis of (3S)-3-(Boc-amino)-5-methylhexanoic acid.

Experimental Protocol: Boc Protection

While a specific, detailed protocol for the synthesis of (3S)-3-(Boc-amino)-5-methylhexanoic acid is not readily available in the searched literature, a general and widely accepted method for the Boc protection of amino acids can be adapted.[\[4\]](#)

Materials:

- (3S)-3-amino-5-methylhexanoic acid
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)
- Dioxane and Water (or other suitable solvent system)
- Ethyl acetate (or other suitable organic solvent for extraction)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Hydrochloric acid (HCl), 1M solution

Procedure:

- Dissolve (3S)-3-amino-5-methylhexanoic acid in a mixture of dioxane and water.
- Add a base (e.g., NaHCO₃ or NaOH) to the solution to adjust the pH to approximately 9-10.
- Add di-tert-butyl dicarbonate to the reaction mixture portion-wise while stirring vigorously.
- Allow the reaction to proceed at room temperature for several hours or overnight, monitoring the progress by thin-layer chromatography (TLC).
- Once the reaction is complete, acidify the mixture to a pH of 2-3 with 1M HCl.
- Extract the aqueous layer with an organic solvent such as ethyl acetate.
- Combine the organic layers and wash with brine.

- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude (3S)-3-(Boc-amino)-5-methylhexanoic acid is typically purified by crystallization.[\[5\]](#)

Protocol: Crystallization

- Dissolve the crude oily or solid product in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethyl acetate/hexanes).
- If the product is an oil, adding a seed crystal can initiate crystallization.[\[5\]](#)
- Allow the solution to cool slowly to room temperature and then place it in a refrigerator to facilitate complete crystallization.
- Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

The identity and purity of (3S)-3-(Boc-amino)-5-methylhexanoic acid are confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

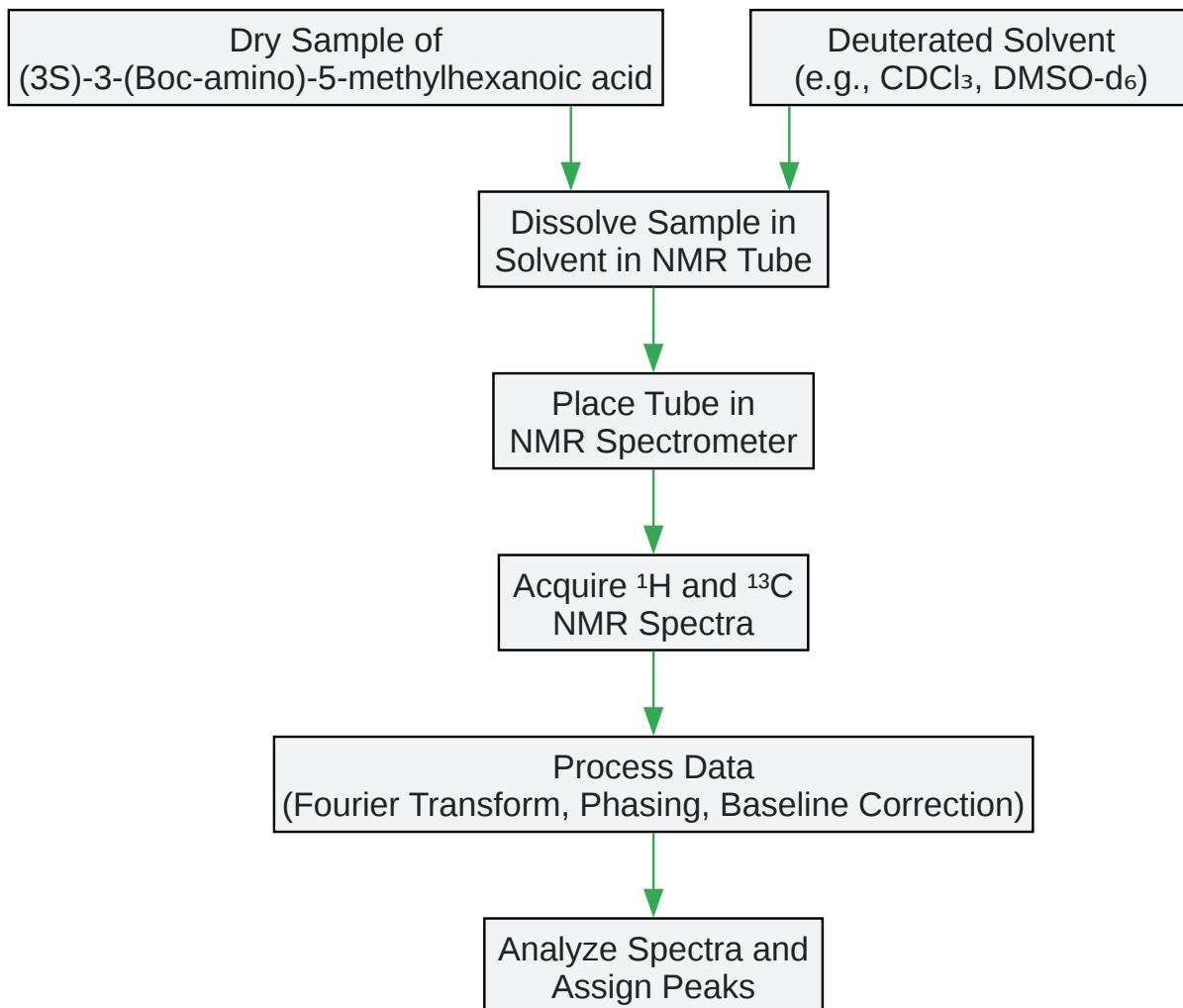
NMR Spectroscopy

While specific spectral data for (3S)-3-(Boc-amino)-5-methylhexanoic acid is not available in the provided search results, general characteristics for Boc-protected amino acids can be described.

- ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group of the Boc protector at approximately 1.4 ppm. Other expected signals include multiplets for the protons of the hexanoic acid backbone.
- ¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the quaternary carbon of the Boc group at around 80 ppm and the carbonyl carbon of the carbamate at

approximately 155 ppm. The carboxylic acid carbonyl will also be present at a distinct chemical shift.

A general workflow for NMR sample preparation and analysis is depicted below.



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A general workflow for NMR analysis.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a common method for assessing the purity of Boc-protected amino acids. A general protocol for the analytical HPLC of a similar compound, Boc-(S)-2-Amino-5-methylhex-4-enoic acid, can be adapted.[6]

Analytical HPLC Method:

- Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.[6]
- Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.[6]
- Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[6]
- Flow Rate: 1.0 mL/min.[6]
- Detection: UV at 214 nm.[6]
- Column Temperature: 30 °C.[6]
- Injection Volume: 10 µL.[6]
- Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.[6]
- Gradient Program: A linear gradient from 30% to 90% B over 20 minutes, followed by a hold at 90% B for 5 minutes.[6]

Biological Activity and Applications

(3S)-3-(Boc-amino)-5-methylhexanoic acid is primarily utilized as a chiral building block in the synthesis of more complex molecules, particularly in the field of drug discovery.[3] The Boc protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, allowing for the subsequent elaboration of the amino group.[4]

While there is no specific information in the searched literature regarding the direct biological activity or involvement in signaling pathways of (3S)-3-(Boc-amino)-5-methylhexanoic acid itself, its deprotected analogue, (S)-3-(aminomethyl)-5-methylhexanoic acid (pregabalin), is a well-known anticonvulsant and analgesic drug.[7] Therefore, the primary role of the title compound is as a key intermediate in the synthesis of pregabalin and other pharmacologically active compounds.

Safety and Handling

Based on available safety data, (3S)-3-(Boc-amino)-5-methylhexanoic acid should be handled with care in a laboratory setting.

Hazard Statements:

- Harmful if swallowed.[[2](#)]
- Causes skin irritation.[[2](#)]
- Causes serious eye irritation.[[2](#)]
- May cause respiratory irritation.[[2](#)]

Precautionary Measures:

- Use in a well-ventilated area.
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Avoid breathing dust.
- Store in a cool, dry place away from oxidizing agents.[[1](#)]

This guide provides a foundational understanding of (3S)-3-(Boc-amino)-5-methylhexanoic acid for professionals in research and drug development. Further investigation into specific synthetic and analytical methodologies from primary literature is recommended for the implementation of the described procedures.

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- To cite this document: BenchChem. [An In-depth Technical Guide to (3S)-3-(Boc-amino)-5-methylhexanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b150067#3s-3-boc-amino-5-methylhexanoic-acid-chemical-properties]

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